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Compound of Interest

Compound Name:
n-(3-Chloro-4-

nitrophenyl)acetamide

Cat. No.: B189113 Get Quote

Introduction
N-(3-chloro-4-nitrophenyl)acetamide is a substituted aromatic compound with potential

applications in pharmaceutical and materials science research. Its chemical structure, featuring

a nitro group, a chlorine atom, and an acetamide substituent on a benzene ring, gives rise to a

unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is

paramount for its identification, purity assessment, and the elucidation of its role in various

chemical processes. This guide provides an in-depth analysis of the predicted nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(3-chloro-4-
nitrophenyl)acetamide. The interpretations herein are grounded in fundamental spectroscopic

principles and comparative analysis with isomeric analogs, offering a robust framework for

researchers in the field.

Due to the limited availability of published experimental spectra for N-(3-chloro-4-
nitrophenyl)acetamide, the data presented in this guide are predicted based on established

spectroscopic theory and data from structurally similar compounds. These predictions provide a

reliable estimation of the expected spectral features.

Molecular Structure
The structural formula of N-(3-chloro-4-nitrophenyl)acetamide is C₈H₇ClN₂O₃. The

arrangement of substituents on the phenyl ring dictates the electronic environment of each

atom, which in turn governs the compound's spectroscopic behavior.
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Caption: Molecular structure of N-(3-chloro-4-nitrophenyl)acetamide.

¹H NMR Spectroscopy: Predicted Data and
Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR

spectrum of N-(3-chloro-4-nitrophenyl)acetamide in a standard solvent like DMSO-d₆ would

exhibit distinct signals for the aromatic protons, the amide proton, and the methyl protons.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 Singlet 1H Amide (N-H)

~8.2 Doublet 1H Ar-H (H-2)

~8.0 Doublet of Doublets 1H Ar-H (H-6)

~7.8 Doublet 1H Ar-H (H-5)

~2.1 Singlet 3H Methyl (CH₃)

Interpretation:

The chemical shifts of the aromatic protons are influenced by the electronic effects of the

substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, deshielding the

ortho and para protons. The chlorine atom (-Cl) is also electron-withdrawing but to a lesser

extent. The acetamide group (-NHCOCH₃) is an activating group.

Amide Proton (N-H): A broad singlet is expected at a downfield chemical shift (~10.5 ppm)

due to the acidic nature of the amide proton and its involvement in hydrogen bonding with

the solvent.

Aromatic Protons (Ar-H):
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The proton at position 2 (H-2), being ortho to the nitro group, is expected to be the most

deshielded, appearing as a doublet around 8.2 ppm.

The proton at position 6 (H-6), ortho to the acetamide group and meta to the nitro group,

would likely appear as a doublet of doublets around 8.0 ppm.

The proton at position 5 (H-5), ortho to the chlorine atom and meta to the acetamide

group, is predicted to be a doublet around 7.8 ppm.

Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent

and will appear as a sharp singlet at approximately 2.1 ppm.

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of N-(3-chloro-4-
nitrophenyl)acetamide will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~169 Carbonyl (C=O)

~145 Ar-C (C-4)

~140 Ar-C (C-1)

~132 Ar-C (C-3)

~128 Ar-C (C-5)

~125 Ar-C (C-2)

~120 Ar-C (C-6)

~24 Methyl (CH₃)

Interpretation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b189113?utm_src=pdf-body
https://www.benchchem.com/product/b189113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached

atoms and the overall electronic distribution in the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon of the acetamide group is expected to have

the most downfield chemical shift (~169 ppm) due to the strong deshielding effect of the

double-bonded oxygen atom.

Aromatic Carbons (Ar-C):

The carbons directly attached to the electron-withdrawing nitro and chloro groups (C-4 and

C-3) will be significantly deshielded, with predicted shifts around 145 ppm and 132 ppm,

respectively.

The carbon attached to the nitrogen of the acetamide group (C-1) is also expected to be

downfield (~140 ppm).

The remaining aromatic carbons (C-2, C-5, and C-6) will have chemical shifts in the typical

aromatic region (120-130 ppm), with their precise values determined by the combined

electronic effects of the substituents.

Methyl Carbon (CH₃): The methyl carbon of the acetyl group will have the most upfield

chemical shift (~24 ppm).

Infrared (IR) Spectroscopy: Predicted Data and
Interpretation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The predicted IR spectrum of N-(3-chloro-4-
nitrophenyl)acetamide will show characteristic absorption bands for the N-H, C=O, and NO₂

groups.

Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b189113?utm_src=pdf-body
https://www.benchchem.com/product/b189113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H stretch (amide)

~1680 Strong C=O stretch (amide I)

~1550 Strong N-O asymmetric stretch (nitro)

~1520 Medium N-H bend (amide II)

~1340 Strong N-O symmetric stretch (nitro)

~830 Strong
C-H out-of-plane bend

(aromatic)

~750 Medium C-Cl stretch

Interpretation:

N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H

stretching vibration of a secondary amide.

C=O Stretch (Amide I): A strong absorption band around 1680 cm⁻¹ is indicative of the

carbonyl (C=O) stretching vibration of the amide group.

N-O Stretches (Nitro): Two strong bands are expected for the nitro group: an asymmetric

stretch around 1550 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.

N-H Bend (Amide II): A medium intensity band around 1520 cm⁻¹ corresponds to the N-H

bending vibration of the amide.

C-H Bends: A strong band around 830 cm⁻¹ is typical for C-H out-of-plane bending in a

substituted benzene ring.

C-Cl Stretch: A medium intensity band around 750 cm⁻¹ can be attributed to the C-Cl

stretching vibration.

Mass Spectrometry (MS): Predicted Data and
Fragmentation
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Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. The predicted mass spectrum of N-(3-chloro-4-
nitrophenyl)acetamide will show the molecular ion peak and several characteristic fragment

ions.

Predicted Mass Spectrum Data

m/z Relative Intensity Assignment

214/216 High [M]⁺, [M+2]⁺ (Molecular ion)

172/174 Medium [M - CH₂CO]⁺

142/144 Medium [M - CH₂CO - NO]⁺

126 Low [M - CH₂CO - NO₂]⁺

111 Low [C₆H₄Cl]⁺

43 High [CH₃CO]⁺

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 214, with a characteristic isotopic peak at m/z

216 ([M+2]⁺) in an approximate 3:1 ratio, which is indicative of the presence of one chlorine

atom.

Predicted Fragmentation Pathway:

The primary fragmentation of N-(3-chloro-4-nitrophenyl)acetamide is expected to involve the

cleavage of the amide bond.

[M]⁺
m/z 214/216

[M - CH₂CO]⁺
m/z 172/174- CH₂CO

[CH₃CO]⁺
m/z 43

[M - CH₂CO - NO]⁺
m/z 142/144

- NO [M - CH₂CO - NO₂]⁺
m/z 126

- O
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Caption: Predicted mass spectrometry fragmentation pathway for N-(3-chloro-4-
nitrophenyl)acetamide.

Loss of Ketene: The molecular ion can undergo a McLafferty-type rearrangement or direct

cleavage to lose a neutral ketene molecule (CH₂=C=O), resulting in a fragment ion at m/z

172/174.

Loss of Nitro Group Fragments: The fragment at m/z 172/174 can then lose a nitric oxide

radical (·NO) to form an ion at m/z 142/144, or a nitrogen dioxide radical (·NO₂) to give an

ion at m/z 126.

Formation of Acetyl Cation: Cleavage of the C-N bond can also lead to the formation of a

stable acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a base peak in the spectra of N-

acetyl compounds.

Conclusion
The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data provide a comprehensive analytical

profile for N-(3-chloro-4-nitrophenyl)acetamide. This in-depth guide, by explaining the

causality behind the expected spectral features, serves as a valuable resource for researchers

for the unambiguous identification and characterization of this compound. The provided

interpretations and predicted data tables offer a solid foundation for empirical studies and will

aid in the quality control and structural verification of N-(3-chloro-4-nitrophenyl)acetamide in

various research and development settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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